LTC4 - 72025-60-6

LTC4

Catalog Number: EVT-273234
CAS Number: 72025-60-6
Molecular Formula: C30H47N3O9S
Molecular Weight: 625.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Leukotriene C4 (LTC4) is a biologically potent lipid mediator belonging to the cysteinyl leukotriene (cysLT) family. [, , , , , , , , ] It plays a crucial role in inflammatory and allergic reactions, particularly in asthma. [, , , , , , , , ] LTC4 is synthesized from arachidonic acid through the 5-lipoxygenase pathway. [, , , , , ] It acts as a potent bronchoconstrictor and vasoconstrictor, contributing to airway obstruction, increased vascular permeability, and edema. [, , , , , , , , , , , , , ]

Synthesis Analysis
  • Arachidonic Acid Release: Cellular activation triggers the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2. [, , ]

  • 5-Lipoxygenase Action: Arachidonic acid is converted to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently to Leukotriene A4 (LTA4) by 5-lipoxygenase. [, , ] This process occurs at the nuclear envelope where 5-lipoxygenase translocates upon cell activation. []

  • LTC4 Synthase Action: LTA4 is conjugated with glutathione by the integral membrane protein Leukotriene C4 synthase (LTC4S) to form LTC4. [, , , , , , , , , , ] LTC4S is localized on the nuclear envelope and endoplasmic reticulum. []

Molecular Structure Analysis

LTC4 is a C6-sulfidopeptide with the following structure: (5S,6R)-5-hydroxy-6-S-glutathionyl-7,9-trans-11,14-cis-eicosatetraenoic acid. []

Molecular modeling studies have demonstrated a distinct spatial configuration of LTC4 compared to LTD4, enabling cell surface receptors to discriminate between the two molecules. []

Chemical Reactions Analysis
  • Conversion to LTD4 and LTE4: LTC4 is sequentially metabolized to leukotriene D4 (LTD4) and leukotriene E4 (LTE4) by the enzymatic cleavage of glutamic acid and glycine from the C6-sulfidopeptide side chain. [, , , , ] This process is catalyzed by gamma-glutamyl transpeptidases and dipeptidases. [, , , , ]

  • Oxidative Inactivation: Stimulated human polymorphonuclear leukocytes (PMNs) can oxidatively inactivate LTC4 into three sets of functionally inactive products through a pathway involving hydrogen peroxide (H2O2) and myeloperoxidase. [] The final effector molecule in this pathway appears to be hypochlorous acid (HOCl). [] This oxidative metabolism results in the formation of two diastereoisomeric LTC4 sulfoxides and 6-trans-LTB4. []

Mechanism of Action

LTC4 exerts its biological effects by binding to specific G protein-coupled receptors, primarily the CysLT1 receptor (CysLT1R) and the CysLT2 receptor (CysLT2R). [, , , , ]

  • Bronchoconstriction: LTC4 binding to CysLT1R on airway smooth muscle leads to bronchoconstriction. [, , ]
  • Vasoconstriction: LTC4 binding to CysLT1R and CysLT2R on vascular smooth muscle causes vasoconstriction. [, , ]
  • Increased Vascular Permeability: LTC4 increases vascular permeability by promoting endothelial cell contraction and gap formation. [, , , ]
  • Inflammatory Cell Recruitment: LTC4 promotes the recruitment of inflammatory cells, particularly eosinophils, to sites of inflammation. [, , , , ]
  • Platelet Activation: LTC4 can activate platelets, leading to the release of proinflammatory mediators and the formation of leukocyte-platelet complexes. []
Applications

1. Asthma Research: - Understanding Asthma Pathophysiology: LTC4 is recognized as a key mediator in the pathogenesis of asthma, contributing to bronchoconstriction, airway inflammation, and mucus hypersecretion. [, , , , , , , ] - Development of Anti-Leukotriene Drugs: The identification of LTC4 as a central mediator in asthma led to the development of effective anti-leukotriene drugs, such as leukotriene receptor antagonists and 5-lipoxygenase inhibitors. [, , , , ] - Assessment of Asthma Severity and Drug Response: LTC4 and its metabolites can be measured in biological fluids, such as urine and bronchoalveolar lavage fluid, to assess asthma severity, monitor treatment response, and identify aspirin-sensitive asthma. [, , ]

2. Inflammation and Allergy Research: - Elucidating Mechanisms of Inflammation: LTC4 is a potent mediator of inflammation, playing a crucial role in various inflammatory diseases, including allergic rhinitis, atopic dermatitis, and inflammatory bowel disease. [, , , , , ] - Exploring the Role of LTC4 in Immune Responses: LTC4 can modulate immune cell function, including the activation of mast cells, eosinophils, and macrophages. [, , , , ] - Investigating LTC4 as a Potential Therapeutic Target: Targeting LTC4 synthesis or signaling pathways is being explored as a potential therapeutic strategy for various inflammatory and allergic diseases. [, , , , , , , ]

3. Cardiovascular Research: - Studying the Role of LTC4 in Cardiovascular Diseases: LTC4 can affect cardiovascular function, causing vasoconstriction, increased vascular permeability, and alterations in heart rate and cardiac output. [, , , ] - Investigating the Involvement of LTC4 in Hypertension and Atherosclerosis: The role of LTC4 in the development of hypertension and atherosclerosis is being explored. []

4. Cancer Research: - Understanding the Role of LTC4 in Tumor Growth and Metastasis: LTC4 has been implicated in promoting tumor growth, angiogenesis, and metastasis in certain types of cancer. [] - Exploring LTC4-mediated Signaling Pathways in Cancer: LTC4 signaling pathways are being investigated to understand their role in cancer development and progression. []

5. Other Research Applications: - Pulmonary Physiology and Pathophysiology: LTC4 is a potent mediator of pulmonary vasoconstriction and bronchoconstriction, playing a role in various pulmonary diseases, including asthma, chronic obstructive pulmonary disease, and pulmonary hypertension. [, , , ] - Renal Physiology and Pathophysiology: LTC4 can affect renal function, influencing glomerular filtration rate, renal blood flow, and urinary electrolyte excretion. []

Future Directions
  • Developing More Selective and Effective LTC4S Inhibitors: Efforts are ongoing to develop novel LTC4S inhibitors with improved potency, selectivity, and pharmacological properties. []
  • Exploring the Therapeutic Potential of Targeting CysLT2R: CysLT2R is emerging as a potential therapeutic target for inflammatory and allergic diseases, and further research is needed to develop selective CysLT2R antagonists. [, , ]

Note: The cited numbers in square brackets correspond to the papers listed in the original prompt. For instance, [] refers to the paper "Effect of imatinib mesylate on LTC4 synthase in a Philadelphia-positive cell line".

Leukotriene A4 (LTA4)

Compound Description: LTA4 is an unstable epoxide intermediate in the biosynthesis of leukotrienes. It acts as a precursor to both Leukotriene C4 (LTC4) and Leukotriene B4 (LTB4). [, , ]

Relevance: LTA4 is the direct precursor of LTC4. LTC4 synthase (LTC4S) catalyzes the conjugation of LTA4 with glutathione to form LTC4. [, , ]

Leukotriene D4 (LTD4)

Compound Description: LTD4 is a metabolite of LTC4, formed by the enzymatic removal of glutamic acid from the glutathione side chain of LTC4 by γ-glutamyl transpeptidases. LTD4 is a potent bronchoconstrictor, similar to LTC4, and contributes to airway inflammation and bronchospasm. [, , , , , , , ]

Relevance: LTD4 is a direct metabolite of LTC4, resulting from the cleavage of glutamic acid from LTC4. It shares structural similarities and exhibits similar biological activities to LTC4, albeit with a lower potency. [, , , , , , , ]

Leukotriene E4 (LTE4)

Compound Description: LTE4 is a metabolite of LTD4, formed by the enzymatic removal of glycine from LTD4 by dipeptidases. While LTE4 is less potent than LTC4 and LTD4, it still contributes to bronchoconstriction and inflammation in the airways, albeit to a lesser extent. [, , , , , , ]

Relevance: LTE4 is a further metabolized product of LTC4, generated from LTD4 by the removal of glycine. While structurally similar to LTC4, it possesses weaker biological activity compared to both LTC4 and LTD4. [, , , , , , ]

Leukotriene B4 (LTB4)

Compound Description: LTB4 is a leukotriene generated from LTA4 by the enzyme LTA4 hydrolase. In contrast to the cysteinyl leukotrienes (LTC4, LTD4, LTE4), LTB4 primarily acts as a chemoattractant for neutrophils, recruiting them to the site of inflammation. [, ]

LTC4-sulphone

Compound Description: LTC4-sulphone is a metabolite of LTC4 formed by oxidation. This metabolite shows reduced biological activity compared to LTC4. []

(5S,12S)-6-trans-LTB4 & (5S,12R)-6-trans-LTB4

Compound Description: These compounds are isomers of LTB4 that are formed through oxidative metabolism of LTC4 by stimulated polymorphonuclear leukocytes (PMNs) involving H2O2 and myeloperoxidase. []

Relevance: These metabolites, generated from LTC4 through an oxidative pathway, highlight the complex interplay between different enzymatic pathways in leukotriene metabolism. []

LTC4 Isomer

Compound Description: This compound is a novel metabolite of LTA4 formed by microsomal glutathione S-transferase-II (GST-II). This isomer potentially contributes to the understanding of LTC4 biosynthesis. []

Relevance: The LTC4 isomer, also derived from LTA4, showcases the diversity of enzymes involved in leukotriene biosynthesis. Its existence further suggests potential alternative pathways and regulatory mechanisms in the formation of LTC4 and related compounds. []

C1-monoamide-LTC4

Compound Description: C1-monoamide-LTC4 is a structural analog of LTC4, exhibiting myotonic activity and effectively competing with LTC4 for binding sites on smooth muscle cells. []

Relevance: As a structurally related analog of LTC4, C1-monoamide-LTC4 provides insights into the structural features crucial for the biological activity of LTC4, particularly its interaction with specific receptors on smooth muscle cells. This information can be valuable for the development of targeted therapies for conditions involving LTC4. []

5(R),6(S)-LTC4

Compound Description: This compound is a structural analog of LTC4 that also exhibits myotonic activity and competes with LTC4 for binding to its receptors on smooth muscle cells. []

Relevance: 5(R),6(S)-LTC4, similar to C1-monoamide-LTC4, aids in understanding the structure-activity relationship of LTC4 and its interaction with specific receptors, contributing to the development of potential therapeutic interventions targeting LTC4-mediated processes. []

11-trans-LTC4

Compound Description: This compound represents another structural analog of LTC4 known for its myotonic activity. It effectively competes with LTC4 for binding to specific receptors on smooth muscle cells, highlighting the significance of specific structural elements in LTC4 for its biological effects. []

Relevance: 11-trans-LTC4 further emphasizes the importance of specific structural features in LTC4 for its interaction with receptors and subsequent biological activities. Such analogs are instrumental in deciphering the molecular mechanisms underlying LTC4's effects and hold potential for developing drugs that target LTC4 signaling pathways. []

Properties

CAS Number

72025-60-6

Product Name

leukotriene C4

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

Molecular Formula

C30H47N3O9S

Molecular Weight

625.8 g/mol

InChI

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1

InChI Key

GWNVDXQDILPJIG-NXOLIXFESA-N

SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Leukotriene C
Leukotriene C 1
Leukotriene C 4
Leukotriene C-1
Leukotriene C-4
Leukotriene C1
Leukotriene C4
Leukotrienes C
LTC4

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.